4-Butylbenzene-1-sulfonyl chloride
Overview
Description
4-Butylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzene, where a butyl group is attached to the fourth carbon of the benzene ring, and a sulfonyl chloride group is attached to the first carbon. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 4-butylbenzene followed by chlorination. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonic acid group to the benzene ring. The resulting 4-butylbenzenesulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The sulfonation step is typically conducted at elevated temperatures, and the chlorination step is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Chemical Reactions Analysis
Types of Reactions: 4-Butylbenzene-1-sulfonyl chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonyl chloride group. It can also participate in electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used to introduce various substituents onto the benzene ring.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
4-Butylbenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Utilized in the development of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: Used in the production of dyes, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-butylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This results in the formation of sulfonamide, sulfonate ester, or sulfonate thioester products .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the butyl group, making it less hydrophobic.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a butyl group, resulting in different reactivity and solubility properties.
4-Ethylbenzenesulfonyl chloride: Contains an ethyl group, offering intermediate properties between the methyl and butyl derivatives.
Uniqueness: 4-Butylbenzene-1-sulfonyl chloride is unique due to the presence of the butyl group, which increases its hydrophobicity and can influence its reactivity and solubility in organic solvents. This makes it particularly useful in applications where increased hydrophobicity is desired .
Properties
IUPAC Name |
4-butylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZELSNOHIDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372007 | |
Record name | 4-butylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54997-92-1 | |
Record name | 4-butylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54997-92-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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